![molecular formula C17H14Cl2F3NO B2484143 3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide CAS No. 400075-24-3](/img/structure/B2484143.png)
3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene derivatives, including those with carboxamide groups, are of significant interest in the fields of organic and medicinal chemistry due to their versatile chemical properties and potential applications in drug development, material science, and as intermediates in chemical synthesis.
Synthesis Analysis
Compounds similar to the given molecule are often synthesized through multi-step organic reactions involving the functionalization of benzene rings, introduction of chloro and trifluoromethyl groups, and final amide bond formation. The synthesis routes typically involve aminolysis of ester precursors or direct coupling reactions under catalytic conditions (Cantekin, de Greef, & Palmans, 2012).
Molecular Structure Analysis
The molecular structure of benzene-derived carboxamides is characterized by their aromatic core, functional groups' spatial orientation, and potential for hydrogen bonding. X-ray diffraction studies reveal the precise geometric configuration, including bond lengths and angles, contributing to the compound's chemical reactivity and physical properties (Saeed, Hussain, Abbas, & Bolte, 2010).
Chemical Reactions and Properties
Carboxamide compounds participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding interactions. Their reactivity can be significantly influenced by the presence of electron-withdrawing or electron-donating substituents on the benzene ring, affecting the compound's overall chemical behavior (Kondratov et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting and boiling points, solubility, and crystalline structure, are determined by their molecular structure. The presence of halogen and trifluoromethyl groups typically increases the compound's lipophilicity and impacts its solubility in organic solvents (Yan & Liu, 2007).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophilic or nucleophilic agents, are crucial for understanding the compound's behavior in chemical syntheses and potential biological activities. These properties are often explored through spectroscopic methods and computational chemistry techniques (Richter et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Neuroleptic Activity
The compound was synthesized and evaluated for its neuroleptic activity. It was observed that certain modifications in the structure enhanced its activity, making it a potent drug candidate for psychosis treatment with fewer side effects (Iwanami et al., 1981).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), which are structurally related to the compound, have been used in a range of applications from nanotechnology and polymer processing to biomedical fields, highlighting the versatile nature of these compounds in scientific research (Cantekin, de Greef, & Palmans, 2012).
Antihyperglycemic Agents
Research has been conducted on structurally related compounds for their antihyperglycemic properties. The synthesis and structure-activity relationship studies have shown potential in treating hyperglycemia by selectively inhibiting renal tubular glucose reabsorption (Kees et al., 1996).
Anti-Acetylcholinesterase Activity
Compounds with structural similarities have been synthesized and evaluated for their anti-acetylcholinesterase activity. Some derivatives showed significant activity, indicating potential therapeutic applications in treating conditions like dementia (Sugimoto et al., 1990).
Analgesic and Anti-inflammatory Properties
Research on related compounds has led to the synthesis and evaluation of their analgesic and anti-inflammatory properties. These studies have revealed promising candidates for the development of novel agents in these therapeutic areas (Sauzem et al., 2008).
Brain Imaging and Pharmacological Characterization
The structure has been utilized in the development of radiotracers for positron emission tomography (PET) imaging, emphasizing its utility in pharmacological and brain imaging studies (Ott et al., 2020).
Eigenschaften
IUPAC Name |
3,5-dichloro-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3NO/c1-2-23(16(24)12-7-14(18)9-15(19)8-12)10-11-4-3-5-13(6-11)17(20,21)22/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEYRUPKMFLYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2484061.png)
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2484062.png)
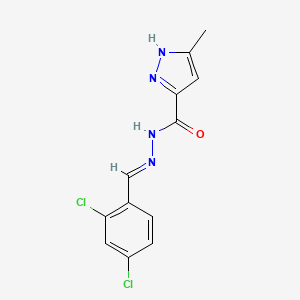
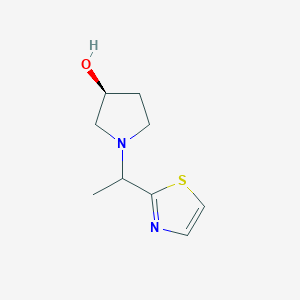
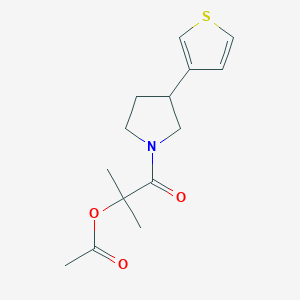
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)
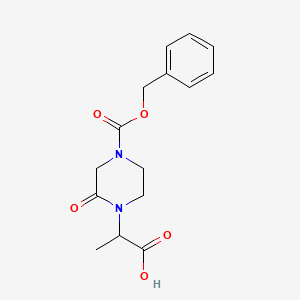
![3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2484072.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2484074.png)
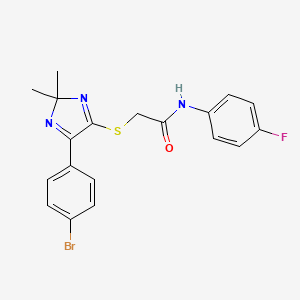
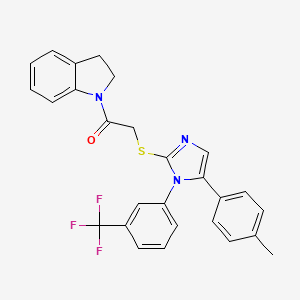
![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484077.png)
![9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2484079.png)
